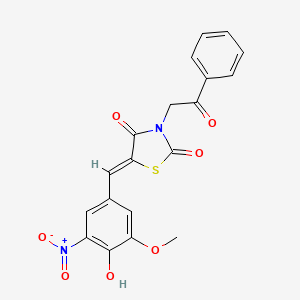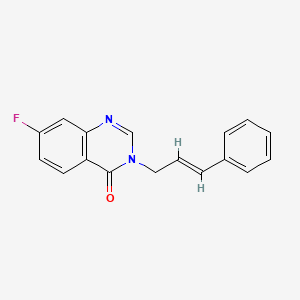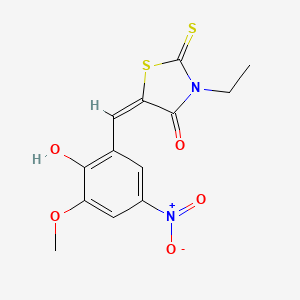![molecular formula C20H16N6O6 B5028343 1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione), commonly known as ENOD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the indole-2,3-dione family of compounds, which are known for their diverse biological activities. ENOD has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
ENOD exerts its biological activities through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. ENOD has been shown to inhibit the activity of ROS, which are known to play a key role in the development of various diseases, including cancer and cardiovascular diseases. In addition, ENOD has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ENOD has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS, the modulation of various signaling pathways, and the induction of apoptosis. In addition, ENOD has been shown to exhibit anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ENOD has several advantages for lab experiments, including its high purity and yield, as well as its potent biological activities. However, ENOD also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the research on ENOD, including the development of new therapeutic agents based on ENOD, the elucidation of its mechanism of action, and the exploration of its potential applications in various scientific fields. In addition, further studies are needed to determine the optimal dosage and administration of ENOD for its therapeutic applications, as well as its potential side effects and toxicity. Overall, ENOD is a promising candidate for the development of new therapeutic agents, and further research is needed to fully explore its potential.
Méthodes De Synthèse
ENOD can be synthesized using a variety of methods, including the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by nitrosation with nitrous acid. Another method involves the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by oxidation with potassium permanganate and nitrosation with sodium nitrite. Both methods yield ENOD in good yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
ENOD has been extensively studied for its potential applications in various scientific fields. In the field of medicine, ENOD has been shown to exhibit potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, ENOD has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,3-dioxoindol-1-yl)methyl]-N-[2-[(2,3-dioxoindol-1-yl)methyl-nitrosoamino]ethyl]nitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c27-17-13-5-1-3-7-15(13)25(19(17)29)11-23(21-31)9-10-24(22-32)12-26-16-8-4-2-6-14(16)18(28)20(26)30/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUSZYAJHSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCN(CN3C4=CC=CC=C4C(=O)C3=O)N=O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)

![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5028334.png)

